BENGHE Foundational & Exploratory

Check Availability & Pricing

The Pharmacokinetics and Pharmacodynamics
of Cefteram Pivoxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cefteram

Cat. No.: B193863

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions
as a prodrug, designed to enhance oral bioavailability, which is then converted in vivo to its
active form, Cefteram. This guide provides a detailed examination of the pharmacokinetic (PK)
and pharmacodynamic (PD) properties of Cefteram Pivoxil. It consolidates quantitative data
from various clinical studies, outlines detailed experimental methodologies, and visualizes key
processes to offer a comprehensive resource for researchers and drug development
professionals. The core mechanism of Cefteram involves the inhibition of bacterial cell wall
synthesis, exhibiting broad-spectrum activity against common respiratory pathogens.
Understanding its PK/PD profile, including absorption, distribution, metabolism, excretion, and
the relationship between drug exposure and antibacterial effect, is critical for optimizing dosing
strategies and ensuring clinical efficacy.

Introduction

Cefteram Pivoxil is an esterified prodrug of the third-generation cephalosporin, Cefteram.[1]
This chemical modification enhances its lipophilicity, facilitating improved absorption from the
gastrointestinal tract following oral administration.[1] Once absorbed, it is rapidly hydrolyzed by
esterases in the intestinal tract and bloodstream to release the active metabolite, Cefteram.[1]

[2]
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Like other B-lactam antibiotics, Cefteram exerts its bactericidal effect by inhibiting the synthesis
of the bacterial cell wall.[1] It demonstrates a broad spectrum of activity against both Gram-
positive and Gram-negative bacteria, making it a valuable agent in the treatment of various
infections, particularly those of the respiratory tract.[1] This document serves as an in-depth
technical resource, summarizing the available data on the pharmacokinetics and
pharmacodynamics of this important antimicrobial agent.

Pharmacodynamics

The antibacterial action of Cefteram, the active form of Cefteram Pivoxil, is intrinsically linked
to its ability to interfere with the structural integrity of the bacterial cell wall.

Mechanism of Action

Cefteram targets and inactivates penicillin-binding proteins (PBPs), which are transmembrane
enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides
mechanical strength to the bacterial cell wall. By binding to the active site of PBPs, Cefteram
inhibits the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan
backbone. This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis
and death.[1]
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Caption: Prodrug activation and mechanism of action of Cefteram Pivoxil.

In Vitro Antibacterial Activity

The efficacy of a B-lactam antibiotic is primarily determined by the duration for which the free
drug concentration at the site of infection remains above the Minimum Inhibitory Concentration
(MIC) of the target pathogen (%fT > MIC). Cefteram has demonstrated potent in vitro activity
against key pathogens responsible for community-acquired respiratory tract infections.

Table 1: In Vitro Activity of Cefteram Against Key Respiratory Pathogens
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Organism MICso (pg/mL) MICgo (pg/mL) Notes
Streptococcus
. Data from a 1996
pneumoniae
o 1.0 - study of Japanese
(Penicillin- L
. clinical isolates.[3]
Resistant)
Excellent activity
Haemophilus reported, including
influenzae against ampicillin-
resistant strains.[3]
Moraxella

Excellent activity
(Branhamella)
reported.[3]

catarrhalis

Excellent activity
Streptococcus reported, equivalent to
pyogenes other third-generation

oral cephems.[3]

Note: MICso and MICoeo represent the concentrations required to inhibit the growth of 50% and
90% of isolates, respectively. Data availability is limited in the provided search results.

Pharmacodynamic Index

For cephalosporins, the key pharmacodynamic parameter that correlates with clinical and
bacteriological efficacy is the time that the free (unbound) drug concentration exceeds the MIC
of the infecting organism (%fT > MIC). A target of 40-50% of the dosing interval is generally
considered necessary for achieving maximal bactericidal activity.

Pharmacokinetics

The pharmacokinetic profile of Cefteram Pivoxil is characterized by its conversion to the active
moiety, Cefteram, followed by distribution and elimination.

Absorption
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Cefteram Pivoxil is absorbed orally and rapidly hydrolyzed to Cefteram. The presence of food
has been noted to affect the absorption of similar oral cephalosporin prodrugs, often increasing
the extent of absorption. Co-administration with agents that reduce stomach acid, such as
antacids and H2-receptor antagonists, can decrease the absorption of Cefteram Pivoxil and
should be avoided.[1]

Distribution

Specific data on the plasma protein binding and tissue distribution of Cefteram are limited. For
the cephalosporin class, protein binding is highly variable.[4][5] Drugs with lower protein
binding have a larger free fraction available to distribute into tissues. For other cephalosporins,
penetration into respiratory tissues, such as lung and bronchial mucosa, has been
demonstrated, which is crucial for the treatment of respiratory tract infections.[6]

Metabolism and Excretion

The primary metabolic step is the hydrolysis of the pivoxil ester to form active Cefteram.[1]
Cefteram is then predominantly eliminated unchanged via the kidneys.[7] Probenecid can
decrease the renal excretion of Cefteram, leading to higher and more prolonged plasma
concentrations.[1]

Pharmacokinetic Parameters

Pharmacokinetic parameters for Cefteram have been evaluated in various populations. The
following tables summarize key findings from studies in healthy adults and children.

Table 2: Single-Dose Pharmacokinetic Parameters of Cefteram in Healthy Chinese Adult

Volunteers
. Cmax AUCo-t AUCo-inf
Formulation Dose (mg) Tmax (h)
(hg/mL) (hg-himL) (hg-himL)
Test
. 100 1.65 + 0.45 1.48 + 0.59 4.75 *1.35 4.89 +1.36
Preparation
Reference
] 100 1.73+0.45 1.73+0.45 476 +1.29 491 +1.29
Preparation

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-cefteram-pivoxil-used-for
https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://ouci.dntb.gov.ua/en/works/4kR3oeo7/
https://pubmed.ncbi.nlm.nih.gov/35837288/
https://www.mdpi.com/2079-6382/11/9/1164
https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-cefteram-pivoxil-used-for
https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://www.jstage.jst.go.jp/article/chemotherapy1995/46/8/46_8_303/_article/-char/en
https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-cefteram-pivoxil-used-for
https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Data are presented as mean * standard deviation. Bioequivalence was established between
the two formulations.

Table 3: Single-Dose Pharmacokinetic Parameters of Cefteram in Fasting Pediatric Patients
(Ages 2-11)

Mean Urinary

Dose (mg/kg) Mean Cmax (ug/mL)  Tmax (h) Excretion (8h, %)
1.5 0.99 1-2 11.8

3.0 1.25 1-2 184

6.0 1.17 1-2 5

Data derived from a study involving 9 patients.[7]

Special Populations

Elderly: In elderly patients with lower respiratory tract infections, the Tmax and elimination half-
life (T1/2) of Cefteram were observed to be higher than in young healthy volunteers, while
Cmax showed no significant difference.[7] These changes are consistent with age-related
declines in renal and hepatic function.[8]

Renal Impairment: As Cefteram is primarily cleared by the kidneys, patients with severe renal
impairment may require dosage adjustments to avoid drug accumulation.[1]

Experimental Protocols
Protocol for a Bioequivalence and Pharmacokinetic
Study

This section describes a typical experimental design for evaluating the pharmacokinetics of an
oral antibiotic like Cefteram Pivoxil.

Objective: To compare the rate and extent of absorption of a test formulation versus a
reference formulation of Cefteram Pivoxil in healthy volunteers.
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Study Design:

e Single-dose, randomized, two-treatment, two-period crossover design.

o A washout period of at least one week between the two treatment periods.

o Subjects are typically required to fast overnight (e.g., 12 hours) before drug administration.
Methodology:

e Subject Recruitment: Healthy adult volunteers are screened based on inclusion/exclusion
criteria, including medical history, physical examination, and laboratory tests.

o Drug Administration: Subjects receive a single oral dose of either the test or reference
formulation with a standardized volume of water.

e Blood Sampling: Venous blood samples are collected in heparinized tubes at predefined time
points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours post-dose).

o Plasma Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C
or below) until analysis.

e Bioanalytical Method (HPLC):

o Sample Preparation: Protein precipitation is a common method. A precipitating agent (e.g.,
acetonitrile or trichloroacetic acid) is added to the plasma sample. The mixture is vortexed
and then centrifuged to pellet the precipitated proteins.

o Chromatography: The resulting supernatant is injected into a High-Performance Liquid
Chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase
column with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol-
agueous ammonium acetate).

o Detection: The concentration of Cefteram is quantified using an ultraviolet (UV) detector at
a specific wavelength (e.g., 235 nm).

o Pharmacokinetic Analysis: Plasma concentration-time data for each subject are used to
calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental methods.
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 Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals
for the geometric mean ratios (test/reference) of Cmax and AUC against the standard

acceptance range (e.g., 80%-125%).

Healthy Volunteer
Screening

Randomization
(Crossover Design)

Click to download full resolution via product page

Caption: Experimental workflow for a pharmacokinetic bioequivalence study.

Protocol for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of Cefteram against a

specific bacterial isolate.
Methodology (Broth Microdilution):

e Inoculum Preparation: A standardized suspension of the test bacterium is prepared from an
overnight culture to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted
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to achieve a final target concentration (e.g., 5 x 10° colony-forming units/mL) in the test
wells.

» Antimicrobial Dilution: A series of twofold dilutions of Cefteram is prepared in a suitable broth
medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

 Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized
bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no
bacteria) are included.

e Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient
air at 35°C) for 16-24 hours.

¢ Reading Results: The MIC is determined as the lowest concentration of Cefteram that
completely inhibits visible growth of the organism.[9]

Drug Interactions and Safety

o Antacids/H2-Antagonists: Co-administration can reduce the absorption of Cefteram Pivoxil
and should be avoided.[1]

e Probenecid: Decreases renal excretion of Cefteram, leading to increased plasma
concentrations.[1]

o Anticoagulants: Potential for enhanced effect of anticoagulants like warfarin; monitoring is
advised.[1]

o Carnitine Deficiency: The use of pivoxil-containing antibiotics is associated with renal
excretion of carnitine. Use is contraindicated in patients with known carnitine deficiency.[10]

o Adverse Events: The most common side effects are gastrointestinal, including diarrhea,
nausea, and abdominal pain.[1] As with other broad-spectrum antibiotics,
pseudomembranous colitis is a potential, though less common, adverse effect.[10]

Conclusion

Cefteram Pivoxil is an effective oral third-generation cephalosporin with a pharmacokinetic
profile that allows for convenient oral dosing. Its conversion to the active form, Cefteram,
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provides potent bactericidal activity against a range of common respiratory pathogens. The
primary pharmacodynamic driver of its efficacy is the duration for which free drug
concentrations are maintained above the MIC. Clinical success is dependent on appropriate
dosing that considers the pharmacokinetic variability in special populations, such as the elderly,
and avoids negative drug interactions, particularly with acid-reducing agents. The data and
protocols summarized in this guide provide a foundational resource for further research and
development involving this antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of
Cefteram Pivoxil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193863#pharmacokinetics-and-pharmacodynamics-
of-cefteram-pivoxil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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